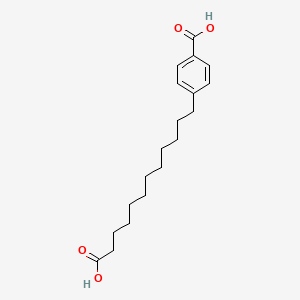![molecular formula C14H23NO5 B12831859 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.364 . This compound is primarily used in scientific research and is not intended for medical, clinical, or cosmetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with tert-butoxycarbonyl (Boc) protecting groups. The reaction typically involves heating the mixture to reflux for an extended period, followed by concentration and dilution with water .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The protocols for its synthesis are often referenced but not independently validated by suppliers .
化学反応の分析
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH) and methanol (MeOH). The conditions often involve heating the mixture to reflux for several hours .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with KOH in MeOH typically results in the formation of a potassium salt derivative .
科学的研究の応用
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is involved in the synthesis of various complex organic molecules . The compound’s unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
作用機序
The mechanism of action for 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the reaction environment. detailed information on its molecular targets and pathways is limited .
類似化合物との比較
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
- 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its oxabicyclo structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the oxabicyclo component .
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-13-4-6-14(7-5-13,10(16)17)19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
DVDRGNUYPBQMRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


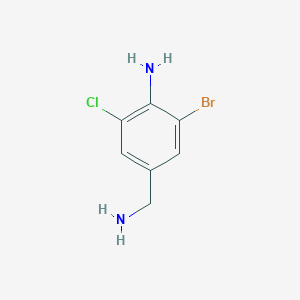


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
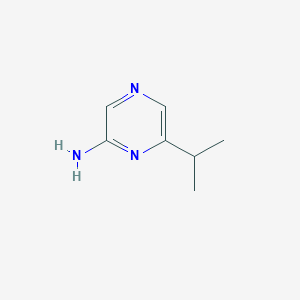

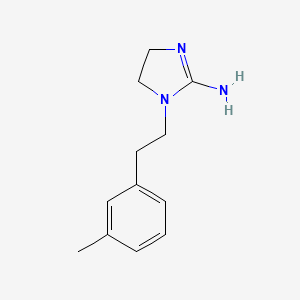

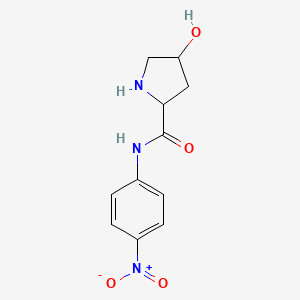
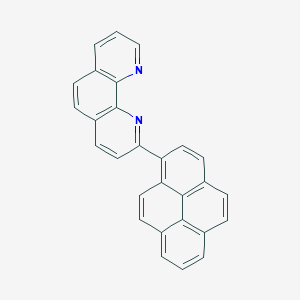
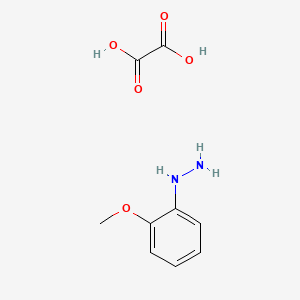
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
